molecular formula C16H16N2O4 B13820201 H-Glu-NA

H-Glu-NA

Cat. No.: B13820201
M. Wt: 300.31 g/mol
InChI Key: GJMSSCQMFSUWJD-ZDUSSCGKSA-N
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Description

H-Glu-NA (L-Glutamic Acid Naphthylamide) is a synthetic derivative of glutamic acid, characterized by the substitution of its α-amino group with a naphthylamide moiety. This modification enhances its stability and bioavailability, making it a compound of interest in pharmaceutical and biochemical research. Structurally, it retains the carboxyl and amino functional groups of glutamic acid, critical for its role in neurotransmitter synthesis and metabolic pathways. This compound is synthesized via a multi-step condensation reaction, typically involving naphthylamine and activated glutamic acid derivatives under controlled pH and temperature conditions . Its applications span enzymatic assays, prodrug development, and as a fluorescent probe in cellular imaging due to its unique photophysical properties .

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

(2S)-2-amino-5-(naphthalene-2-carbonylamino)-5-oxopentanoic acid

InChI

InChI=1S/C16H16N2O4/c17-13(16(21)22)7-8-14(19)18-15(20)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8,17H2,(H,21,22)(H,18,19,20)/t13-/m0/s1

InChI Key

GJMSSCQMFSUWJD-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-L-glutamic acid typically involves the acetylation of L-glutamic acid. One common method is the reaction of L-glutamic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield N-acetyl-L-glutamic acid.

Industrial Production Methods

Industrial production of N-acetyl-L-glutamic acid often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the compound, which is then extracted and purified using various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-L-glutamic acid can undergo several types of chemical reactions, including:

    Oxidation: It can be oxidized to form N-acetyl-L-glutamic acid derivatives.

    Reduction: Reduction reactions can convert it back to L-glutamic acid.

    Substitution: Various substitution reactions can modify the acetyl group or the amino acid backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-acetyl-L-glutamic acid derivatives, while reduction can regenerate L-glutamic acid.

Scientific Research Applications

N-acetyl-L-glutamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various biochemical compounds.

    Biology: It plays a role in the urea cycle and is studied for its involvement in metabolic pathways.

    Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of metabolic disorders.

    Industry: It is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes.

Mechanism of Action

N-acetyl-L-glutamic acid exerts its effects primarily through its role in the urea cycle. It acts as an allosteric activator of carbamoyl phosphate synthetase I, an enzyme that catalyzes the first step of the urea cycle. This activation is crucial for the detoxification of ammonia in the liver. The molecular targets and pathways involved include the enzymes and intermediates of the urea cycle.

Comparison with Similar Compounds

Critical Analysis of Divergent Evidence

  • Synthetic Conditions: reports higher yields for benzyl ester derivatives (H-Glu-OBzl) compared to naphthylamide derivatives (this compound). This contrasts with studies in , where aromatic amides in nanomaterials showed superior stability despite lower initial yields .
  • Analytical Methods: emphasizes HPLC for purity analysis, yet notes that NMR and IR are critical for characterizing this compound’s functional groups, suggesting a combined approach for accurate comparison .

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